molecular formula C12H18ClN B1658865 N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride CAS No. 62421-49-2

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Cat. No.: B1658865
CAS No.: 62421-49-2
M. Wt: 211.73 g/mol
InChI Key: CHUFHPZDAPJLBH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a derivative of 1,2,3,4-tetrahydronaphthalen-2-amine, where the amine group is substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalen-2-amine.

    Methylation: The amine group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution can produce various substituted amines .

Scientific Research Applications

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, including serotonin and dopamine pathways.

    Biological Research: It serves as a tool compound in studies investigating the mechanisms of action of related drugs and their effects on biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with neurotransmitter receptors and transporters. It is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including antidepressant and anxiolytic properties .

Comparison with Similar Compounds

Similar Compounds

    2-Aminotetralin: A stimulant drug with a similar tetralin structure but without the dimethyl substitution.

    6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine: Another derivative with methoxy groups on the aromatic ring.

Uniqueness

N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The dimethyl groups enhance its lipophilicity and ability to cross the blood-brain barrier, making it a valuable compound in neuropharmacological research .

Properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-13(2)12-8-7-10-5-3-4-6-11(10)9-12;/h3-6,12H,7-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUFHPZDAPJLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495464
Record name N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62421-49-2
Record name N,N-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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